3-(Piperidin-4-ylmethyl)aniline dihydrochloride
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Overview
Description
3-(Piperidin-4-ylmethyl)aniline dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 and a molecular weight of 263.21 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(Piperidin-4-ylmethyl)aniline dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that forms piperidine derivatives . Industrial production methods often involve the use of high-pressure hydrogenation and cyclization reactions to achieve high yields and purity .
Chemical Reactions Analysis
3-(Piperidin-4-ylmethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of piperidinones, while reduction can yield piperidines .
Scientific Research Applications
3-(Piperidin-4-ylmethyl)aniline dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-ylmethyl)aniline dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Piperidin-4-ylmethyl)aniline dihydrochloride can be compared with other piperidine derivatives such as:
Piperazine: Another six-membered heterocyclic compound with two nitrogen atoms.
Piperidinone: A piperidine derivative with a carbonyl group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the aniline moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H20Cl2N2 |
---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;;/h1-3,9-10,14H,4-8,13H2;2*1H |
InChI Key |
HXYKFJOBXSMDHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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